molecular formula C18H22N2O4 B5541249 ethyl 4-{[(2-ethylphenyl)amino]carbonyl}-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate

ethyl 4-{[(2-ethylphenyl)amino]carbonyl}-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate

Cat. No.: B5541249
M. Wt: 330.4 g/mol
InChI Key: ZCXITGSIAINNMR-UHFFFAOYSA-N
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Description

Ethyl 4-{[(2-ethylphenyl)amino]carbonyl}-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate is a useful research compound. Its molecular formula is C18H22N2O4 and its molecular weight is 330.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 330.15795719 g/mol and the complexity rating of the compound is 541. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis Applications

  • Phosphine-Catalyzed Annulation : The compound is part of a study exploring phosphine-catalyzed [4 + 2] annulation processes. Ethyl 2-methyl-2,3-butadienoate, acting as a 1,4-dipole synthon, undergoes annulation with N-tosylimines to yield highly functionalized tetrahydropyridines with complete regioselectivity and excellent yields. This process highlights the compound's role in facilitating the synthesis of complex organic structures through innovative catalytic methods (Xue-Feng Zhu, J. Lan, & O. Kwon, 2003).

Pharmaceutical Research

  • Anticonvulsant Enaminones : Investigations into the crystal structures of anticonvulsant enaminones, including derivatives of the compound , demonstrate its potential in medicinal chemistry. These studies shed light on the hydrogen bonding and molecular conformations that could underpin the therapeutic activity of such compounds (M. Kubicki, H. Bassyouni, P. W. Codding, 2000).

Novel Chemical Reactions

  • Enantioselective Reductions : A series of chiral bridged macrocyclic 1,4-dihydropyridines, related to the compound, have been synthesized and examined for their potential in enantioselective reductions. This research provides insights into the structural effects on reduction processes, contributing to the development of more efficient synthetic routes for producing chiral compounds (A. Talma et al., 1985).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its specific biological targets. For example, if this compound were a drug, it might interact with certain proteins or enzymes in the body, influencing their activity .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and the specific conditions under which it is handled. Proper safety measures should always be taken when handling chemical substances .

Future Directions

The future research directions for this compound could involve studying its potential applications, such as its use in the synthesis of other compounds, or its potential biological activity. Further studies could also explore its physical and chemical properties in more detail .

Properties

IUPAC Name

ethyl 4-[(2-ethylphenyl)carbamoyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4/c1-4-12-8-6-7-9-14(12)20-17(22)13-10-15(21)19-11(3)16(13)18(23)24-5-2/h6-9,13H,4-5,10H2,1-3H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCXITGSIAINNMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2CC(=O)NC(=C2C(=O)OCC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.